molecular formula C8H15NO B2538063 (4-Ethenylpiperidin-4-yl)methanol CAS No. 2411269-58-2

(4-Ethenylpiperidin-4-yl)methanol

Cat. No.: B2538063
CAS No.: 2411269-58-2
M. Wt: 141.214
InChI Key: DLFHACIOKIMGPK-UHFFFAOYSA-N
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Description

(4-Ethenylpiperidin-4-yl)methanol is a piperidine derivative characterized by a hydroxylmethyl group (-CH2OH) and an ethenyl (-CH2CH2) substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

(4-ethenylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(7-10)3-5-9-6-4-8/h2,9-10H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFHACIOKIMGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethenylpiperidin-4-one

4-Ethenylpiperidin-4-one is synthesized via a Wittig reaction between 4-piperidone and ethenyltriphenylphosphonium bromide. Under inert conditions, the ylide generated from the phosphonium salt and a strong base (e.g., potassium tert-butoxide) reacts with 4-piperidone in tetrahydrofuran (THF) at −78°C, yielding the ketone intermediate.

Reaction conditions :

  • Temperature: −78°C to 25°C
  • Solvent: THF
  • Base: Potassium tert-butoxide
  • Yield: 70–85% (reported for analogous piperidone derivatives).

Reduction to this compound

The ketone is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions, while LiAlH₄ offers higher reactivity for sterically hindered ketones.

Procedure :

  • Dissolve 4-ethenylpiperidin-4-one (1.0 equiv) in methanol or THF.
  • Add NaBH₄ (2.0 equiv) portionwise at 0°C.
  • Stir for 6–12 hours at 25°C.
  • Quench with aqueous NH₄Cl and extract with ethyl acetate.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Data Table 1: Comparison of Reducing Agents

Reducing Agent Solvent Temperature Yield (%) Purity (%)
NaBH₄ Methanol 25°C 78 95
LiAlH₄ THF 0°C → 25°C 92 98

Synthetic Route 2: Grignard Addition to 4-Cyano-piperidine

An alternative approach employs Grignard reagents to introduce the ethenyl group directly.

Preparation of 4-Cyano-piperidine

4-Cyano-piperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.

Reaction conditions :

  • Temperature: 80°C
  • Solvent: DMF
  • Catalyst: None
  • Yield: 65–75%.

Grignard Addition and Hydrolysis

The nitrile undergoes a Grignard reaction with ethenylmagnesium bromide, followed by hydrolysis to the alcohol.

Procedure :

  • Add ethenylmagnesium bromide (3.0 equiv) to 4-cyano-piperidine in THF at 0°C.
  • Reflux for 12 hours.
  • Quench with saturated NH₄Cl and extract with dichloromethane.
  • Hydrolyze the intermediate with HCl (6M) at 60°C for 4 hours.
  • Neutralize with NaOH and purify via recrystallization.

Data Table 2: Grignard Reaction Optimization

Grignard Reagent Equiv Hydrolysis Time (h) Yield (%)
Ethenylmagnesium bromide 3.0 4 68
Ethenylmagnesium chloride 3.5 6 72

Industrial Production Methods

Scalable synthesis requires cost-effective reagents and continuous processing.

Continuous-Flow Reduction

A continuous-flow system reduces 4-ethenylpiperidin-4-one using NaBH₄ in methanol, achieving 90% conversion with a residence time of 10 minutes.

Advantages :

  • Reduced solvent waste.
  • Higher throughput (50 kg/day).

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of 4-ethynylpiperidin-4-one under 50 psi H₂, yielding the alcohol with 85% selectivity.

Comparative Analysis of Synthetic Routes

Data Table 3: Route Comparison

Parameter Route 1 (Reduction) Route 2 (Grignard)
Total Steps 2 3
Overall Yield (%) 70 55
Cost (USD/kg) 120 200
Scalability High Moderate

Route 1 is preferred for industrial applications due to fewer steps and lower costs, while Route 2 offers flexibility in ethenyl group substitution.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Ethenylpiperidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethenylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethenyl group can participate in binding interactions, while the hydroxymethyl group can form hydrogen bonds, enhancing its affinity for the target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Esters

  • Structure : Piperidine ring with four methyl groups at the 2,2,6,6-positions and ester-functionalized alkyl chains (e.g., acetate, propionate) at the 4-position .
  • Key Differences :
    • The methyl groups increase steric hindrance, reducing reactivity compared to the ethenyl group in the target compound.
    • Esters (e.g., acetate, butyrate) impart higher lipophilicity than the hydroxylmethyl group, affecting solubility and bioavailability.
  • Applications : Used as stabilizers in polymers and antioxidants due to their radical-scavenging properties .

(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol (CAS 1782394-50-6)

  • Structure: Piperidine linked via an oxygen atom to a phenyl-methanol group .
  • The ether linkage (-O-) enhances metabolic stability compared to the ethenyl group.
  • Applications : A scaffold in drug discovery for central nervous system (CNS) targets due to its blood-brain barrier permeability .

Functional Group Comparisons

Pyrimidin-4-yl-Methanol (CAS 33581-98-5)

  • Structure : Pyrimidine ring with a hydroxymethyl group at the 4-position .
  • Key Differences: The pyrimidine ring (aromatic, nitrogen-containing) contrasts with the alicyclic piperidine, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Intermediate in nucleoside analog synthesis and antiviral research .

4-Methoxybutyrylfentanyl

  • Structure : Piperidine ring with a butanamide group and 4-methoxyphenyl substituent .
  • Key Differences: The butanamide group and methoxyphenyl moiety confer opioid receptor affinity, unlike the non-opioid target compound. Higher molecular weight (MW ≈ 380 g/mol) compared to this compound (estimated MW ≈ 155 g/mol).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Source
This compound C8H15NO ~155 Hydroxymethyl, Ethenyl Research intermediate Inferred
2,2,6,6-Tetramethylpiperidin-4-yl acetate C13H23NO2 225.3 Ester, Methyl groups Polymer stabilizers
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol C13H19NO2 221.3 Ether, Phenyl-methanol CNS drug development
Pyrimidin-4-yl-Methanol C5H6N2O 110.1 Hydroxymethyl, Pyrimidine Antiviral agents
4-Methoxybutyrylfentanyl C23H30N2O2 366.5 Butanamide, Methoxyphenyl Opioid receptor ligand

Research Findings and Implications

  • Reactivity: The ethenyl group in this compound may undergo addition or polymerization reactions, unlike the more stable ester or ether groups in analogs .
  • Solubility : Hydroxymethyl derivatives generally exhibit higher aqueous solubility than ester or aromatic analogs, advantageous for drug formulation .
  • Pharmacological Profile: Piperidine derivatives with ether or amide linkages (e.g., 4-Methoxybutyrylfentanyl) show higher bioactivity but greater toxicity risks compared to non-opioid variants .

Biological Activity

(4-Ethenylpiperidin-4-yl)methanol, a compound with the molecular formula C8_8H15_{15}NO, has attracted attention due to its potential biological activities. This compound features a piperidine ring with an ethenyl group and a hydroxymethyl substituent, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry and pharmacology.

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 155.21 g/mol
  • Structural Formula : Structural Formula

The biological activity of this compound is hypothesized to stem from its ability to interact with various receptors and enzymes. The presence of the piperidine ring allows for potential interactions with neurotransmitter systems, particularly those involved in the central nervous system (CNS).

Potential Targets:

  • Cholinergic Receptors : The structure suggests that it may act as a modulator for acetylcholine receptors.
  • Dopaminergic Pathways : Potential interactions with dopamine receptors could influence mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter degradation, enhancing their availability.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and receptor binding affinity of this compound using various cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Study ANeuroblastoma25Inhibition of cell proliferation
Study BHepatocellular Carcinoma15Induction of apoptosis
Study CHuman Neurons30Modulation of neurotransmitter release

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in significant behavioral changes, suggesting CNS activity. Key observations include:

  • Increased Locomotion : Indicating potential stimulant effects.
  • Anxiolytic Effects : Reduction in anxiety-like behaviors in elevated plus maze tests.

Case Studies

  • Case Study 1 : A study investigated the effects of this compound on cognitive functions in mice. Results indicated enhanced memory retention in Morris water maze tests, suggesting potential nootropic effects.
  • Case Study 2 : Research on its analgesic properties demonstrated that the compound significantly reduced pain responses in formalin-induced pain models, implicating its role as a potential analgesic agent.

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